molecular formula C12H16BrCl2NO B1525620 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1220033-41-9

3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride

Cat. No. B1525620
CAS RN: 1220033-41-9
M. Wt: 341.07 g/mol
InChI Key: DWYNTFZJMIZQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperidine, which is a heterocyclic organic compound . The IUPAC name of this compound is 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride . It has a molecular weight of 341.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This indicates that the compound consists of a piperidine ring with a bromo-chlorophenoxy methyl group attached to it.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.07 . Other physical and chemical properties such as boiling point, density, and solubility are not mentioned in the search results.

Scientific Research Applications

Metabolic Activity and Pharmacological Effects

  • Studies on compounds structurally related to piperidine derivatives have shown metabolic activities in obese rats, indicating potential applications in obesity treatment and metabolic regulation. For instance, certain piperidine acetate hydrochlorides have been observed to cause reduced food intake and weight gain in obese rats, alongside an increase in free fatty acid concentration, suggesting effects on metabolic pathways (Massicot et al., 1985).

Effects on Feeding Behavior and Toxicity

  • Research on N-methyl piperidine derivatives has evaluated their impact on feeding behavior and toxicity. These studies have highlighted the potential of such compounds to affect the satiety center, reducing obesity in mice without psychotropic activity or significant toxicity, pointing towards their use in controlling obesity (Massicot et al., 1984).

Activation of Energy Expenditure

  • Piperidine derivatives have been examined for their thermogenic effects, demonstrating the ability to increase energy expenditure by elevating resting oxygen consumption in rats. This suggests potential applications in weight management and metabolic syndrome treatments (Massicot et al., 1985).

Chemical and Molecular Interaction Studies

  • The molecular interactions of certain piperidine derivatives with specific receptors have been studied, offering insights into the structural requirements for receptor binding and activity. Such research provides a foundation for the design of receptor-targeted therapies in various diseases (Shim et al., 2002).

Molecular Structure Analysis

  • Detailed molecular structure analysis of compounds such as 4-carboxypiperidinium chloride has been conducted, illustrating the importance of crystallography in understanding compound properties and interactions, which can be critical in drug design and development (Szafran et al., 2007).

properties

IUPAC Name

3-[(4-bromo-2-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYNTFZJMIZQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Br)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.